Methyl-beta-D-glucopyranoside hemihydrate

Description

Significance of Methyl Glycosides as Glycoscience Probes and Synthetic Intermediates

Methyl glycosides, the class of compounds to which Methyl-β-D-glucopyranoside hemihydrate belongs, are fundamental tools in glycoscience. chemimpex.com They are formed by the replacement of the anomeric hydroxyl group of a sugar with a methoxy (B1213986) group. This modification locks the cyclic form of the sugar, preventing the opening and closing of the ring that occurs in aqueous solutions of the parent sugar, a phenomenon known as mutarotation. nih.gov This structural rigidity makes methyl glycosides excellent probes for studying the interactions between carbohydrates and other molecules, such as proteins. uni-luebeck.dersc.org Their stability allows for more precise and interpretable results in biochemical assays, including those examining enzyme activity and glycoprotein (B1211001) synthesis. chemimpex.com

Furthermore, methyl glycosides are crucial synthetic intermediates in carbohydrate chemistry. iucr.org Their relative stability allows for chemical modifications to be performed on the other hydroxyl groups of the sugar ring without affecting the anomeric center. Subsequently, the methyl glycoside can be activated to act as a glycosyl donor, enabling the formation of glycosidic bonds with other sugar molecules or alcohols to create more complex disaccharides, oligosaccharides, and other glycoconjugates. iucr.orgnih.gov This strategic use of methyl glycosides as both protecting groups and latent glycosyl donors is a cornerstone of modern carbohydrate synthesis.

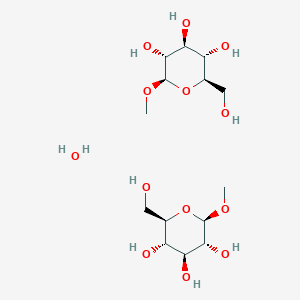

Overview of the Methyl-beta-D-glucopyranoside Hemihydrate Structure and its Anomeric Relationship

Methyl-β-D-glucopyranoside hemihydrate is the crystalline form of methyl β-D-glucopyranoside that incorporates one molecule of water for every two molecules of the glycoside. nih.gov Its structure is defined by a six-membered pyranose ring, with a methoxy group (-OCH₃) attached to the anomeric carbon (C-1). The designation "β" (beta) refers to the stereochemistry at this anomeric carbon. In the case of D-glucose, the β-anomer is the one in which the methoxy group is in an equatorial position relative to the plane of the pyranose ring. researchgate.net This is in contrast to its anomer, methyl α-D-glucopyranoside, where the methoxy group is in an axial position. researchgate.net

This difference in the orientation of the methoxy group, known as the anomeric relationship, leads to significant differences in the physical and chemical properties of the two anomers. The equatorial position of the methoxy group in the β-anomer is generally more sterically favorable. medchemexpress.com However, the anomeric effect, an electronic stabilization arising from the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the anomeric C-O bond, can favor the axial α-anomer under certain conditions. medchemexpress.com The study of these two anomers provides valuable insights into the subtle forces that govern carbohydrate structure and recognition. researchgate.net

A detailed crystallographic study of Methyl-β-D-glucopyranoside hemihydrate revealed its specific molecular dimensions and hydrogen bonding patterns. nih.gov These precise structural data are essential for understanding its interactions at a molecular level and for computational modeling of carbohydrate behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ · 0.5H₂O | thermofisher.com |

| Molecular Weight | 203.19 g/mol | thermofisher.com |

| CAS Number | 7000-27-3 | thermofisher.comnih.gov |

| Appearance | White crystalline powder | chemimpex.comnih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | P4₁2₁2 | nih.gov |

Scope and Research Focus of the Outline

This article will strictly focus on the chemical compound Methyl-β-D-glucopyranoside hemihydrate. The subsequent sections will provide a detailed examination of its role as a glycoscience probe and a synthetic intermediate, supported by specific research findings. The discussion will be confined to the chemical and biochemical applications of this compound in a research context, without delving into unrelated areas.

Detailed Research Findings

Probing Molecular Recognition with Methyl-β-D-glucopyranoside

The defined and stable structure of methyl β-D-glucopyranoside makes it an excellent model for studying the principles of carbohydrate recognition. Research has utilized this compound to investigate how artificial receptors can bind to specific carbohydrates. researchgate.net In these studies, the equatorial methoxy group of the β-anomer was found to enable the formation of a strong hydrogen bond with the receptor molecule, a stabilizing interaction that is not possible with the axial methoxy group of the α-anomer. researchgate.net This highlights the critical role of anomeric configuration in molecular recognition.

Structural Insights from Crystallography

The crystal structure of Methyl-β-D-glucopyranoside hemihydrate has been determined with high precision, providing a wealth of information about its molecular geometry. nih.gov These data are invaluable for computational chemists who model carbohydrate behavior and interactions.

| Parameter | Value | Reference |

| Glycosidic C1-O1 bond length | 1.380 Å | nih.gov |

| Ring C-O distances | 1.440 Å and 1.432 Å | nih.gov |

| Ring-oxygen valence angle | 111.5° | nih.gov |

These dimensions show significant differences when compared to its α-anomer, reflecting the influence of the anomeric configuration on the entire ring structure. nih.gov The pyranose ring in the β-anomer is also found to be more puckered. nih.gov Furthermore, the hemihydrate structure reveals an extensive hydrogen-bonding network involving the water molecules, which is more complex than that observed in the anhydrous α-anomer. nih.gov

Utility in Synthetic Chemistry

As a synthetic intermediate, methyl β-D-glucopyranoside is a versatile starting material. Its hydroxyl groups can be selectively protected and deprotected to allow for the regioselective introduction of other functional groups. For instance, it has been used in the regioselective galloylation by a lipase, demonstrating its utility in enzymatic synthesis. More broadly, stable methyl glycosides are employed as glycosyl donors in the presence of catalysts like gold(III) bromide to synthesize a variety of other glycosides, disaccharides, and even larger oligosaccharides. iucr.org This approach is a key strategy in the chemical synthesis of complex carbohydrates that are important in biology.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOZFQQBPKUGJI-LOEDHUTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characterization of Methyl Beta D Glucopyranoside Hemihydrate

Crystallographic Analysis and Atomic-Level Structural Resolution

Crystallographic techniques, particularly X-ray diffraction, provide unparalleled insight into the atomic arrangement of molecules in the solid state. These methods have been instrumental in defining the precise geometry of methyl-beta-D-glucopyranoside hemihydrate.

X-ray Diffraction Studies and Crystal Packing

X-ray diffraction analysis of a single crystal of this compound (C₇H₁₄O₆·0.5H₂O) has revealed its detailed crystal structure. The compound crystallizes in the tetragonal space group P4₁2₁2. The unit cell parameters have been determined to be a = b = 7.433(1) Å and c = 34.154(2) Å, with Z = 8, indicating eight molecules of the glucoside and four water molecules per unit cell.

The crystal packing is characterized by an extensive network of hydrogen bonds. These interactions form finite chains that originate at the O(6)H group and terminate at the ring oxygen, O(5). These chains intersect in pairs at the water molecules, which are located on the twofold axes and are four-coordinated. This intricate hydrogen-bonding scheme is more extensive than that observed in the corresponding alpha anomer, methyl-alpha-D-glucopyranoside. The molecules are arranged in a bilayer structure with interdigitated alkyl chains, where the sugar moieties form a hydrophilic zone.

Crystal Data for this compound

| Parameter | Value |

| Formula | C₇H₁₄O₆·0.5H₂O |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a, b (Å) | 7.433 (1) |

| c (Å) | 34.154 (2) |

| Z | 8 |

Elucidation of Bond Lengths, Bond Angles, and Torsional Parameters

The high-resolution crystal structure allows for the precise determination of intramolecular dimensions. The glycosidic C(1)-O(1) bond length is 1.380 Å. The C-O bond distances within the pyranose ring are nearly equal, at 1.440 Å and 1.432 Å, and the ring-oxygen valence angle is 111.5°. These dimensions show significant differences when compared to methyl-alpha-D-glucopyranoside, highlighting the influence of the anomeric configuration on the molecular geometry. The conformation of the primary alcohol group is observed to be gauche-trans.

Selected Interatomic Distances and Angles

| Bond/Angle | Value (Å/°) |

| C(1)-O(1) | 1.380 Å |

| Ring C-O (avg) | ~1.436 Å |

| Ring Oxygen Valence Angle | 111.5° |

Analysis of Pyranose Ring Conformation and Puckering

The six-membered pyranose ring of carbohydrates is not planar but adopts puckered conformations to minimize steric strain. The most common conformations are the chair and boat forms. For methyl-beta-D-glucopyranoside, the pyranose ring exists in a chair conformation.

Detailed analysis of the crystal structure has shown that the pyranose ring in this compound is more puckered than in its alpha anomer. The degree of puckering can be quantified using Cremer-Pople puckering parameters (Q, θ, and φ), which provide a precise description of the ring's shape. While the specific puckering parameters for the hemihydrate crystal structure are not explicitly detailed in the primary literature, the observation of increased puckering indicates a deviation from an ideal chair conformation, influenced by the solid-state packing forces and the inherent conformational preferences of the molecule. In β-D-glucopyranose derivatives, the chair conformation where all the bulky substituents are in equatorial positions is generally the most stable.

Spectroscopic Investigations for Structural and Dynamic Insights

Spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), offer a powerful complement to diffraction methods for characterizing the structure and dynamics of molecules in the solid state.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive probe for investigating the molecular structure and intermolecular interactions of this compound in the solid state. These techniques are highly sensitive to the specific vibrational modes of the molecule, which are determined by its geometry, bonding, and the extensive hydrogen-bonding network present in the crystal lattice. Theoretical calculations, often using density functional theory (DFT), are frequently employed to achieve a detailed assignment of the observed spectral bands to specific normal vibrations of the molecule. researchgate.netscielo.br

Interpretation of Normal Vibrations and Spectral Signatures

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups. The interpretation of these spectra relies on assigning these bands to specific molecular motions. researchgate.net

The high-frequency region of the IR spectrum (3000–3600 cm⁻¹) is dominated by strong, broad absorption bands due to the O-H stretching vibrations. The breadth and position of these bands are direct indicators of the robust network of hydrogen bonds involving the hydroxyl groups of the pyranoside ring and the water molecule of hydration, a key feature of the hemihydrate's crystal structure. tandfonline.com The C-H stretching vibrations from the pyranose ring and the anomeric methoxy (B1213986) group appear in the 2800–3000 cm⁻¹ range. ru.nl

Table 2: Assignment of Key Vibrational Bands for Methyl-beta-D-glucopyranoside

| Frequency Range (cm⁻¹) | Vibrational Assignment |

| 3600 - 3000 | O-H stretching (involved in hydrogen bonding) |

| 3000 - 2800 | C-H stretching (ring and methoxy group) |

| ~1460 | CH₂ deformation (bending) |

| 1360 - 1190 | In-plane C-H and O-H deformation |

| 1190 - 995 | C-O and C-C stretching |

| 1125 - 1080 | C-O-C symmetric and antisymmetric stretching of the glycosidic bond |

| < 950 | Pyranose ring skeletal vibrations and torsional modes |

Note: Band positions are approximate and sourced from general carbohydrate and specific glucopyranoside studies. scielo.brresearchgate.netresearchgate.net

Comparative Spectroscopic Studies with Anomeric and Related Glycosides

Comparing the vibrational spectra of Methyl-beta-D-glucopyranoside with its anomer, Methyl-alpha-D-glucopyranoside, provides significant insight into how stereochemistry at the anomeric center influences molecular vibrations. The fundamental difference between these two molecules is the configuration of the C1-methoxy group: it is equatorial in the β-anomer and axial in the α-anomer.

This single stereochemical change leads to discernible differences in their respective IR and Raman spectra. Although many bands, particularly those from the pyranose ring backbone, appear at similar frequencies, distinct variations are observed in the intensities and exact positions of bands associated with the anomeric carbon and its substituents. ru.nl The C-H and C-O vibrational modes in the region around the anomeric center are particularly sensitive to this structural change.

Gas-phase IRMPD (Infrared Multiple-Photon Dissociation) spectroscopy studies on the rubidiated adducts of methyl-α- and β-D-glucopyranoside have shown clear differences in the O-H stretching region (3550-3650 cm⁻¹), which directly reflect the different intramolecular hydrogen-bonding possibilities dictated by the anomer's conformation. ru.nl Furthermore, advanced techniques like Vibrational Circular Dichroism (VCD) have identified specific marker bands for anomeric configuration. One study noted a strong, negative VCD feature around 1145 cm⁻¹ that is characteristic of α-D-anomers but absent in their β-D-counterparts, highlighting fundamental differences in their vibrational properties. nih.gov These spectral distinctions provide a reliable method for differentiating between anomers and confirming the stereochemical purity of a sample.

Conformational Landscape and Molecular Dynamics of Methyl Beta D Glucopyranoside Hemihydrate

Theoretical and Experimental Conformational Analysis of the Glucopyranose Ring

The six-membered glucopyranose ring is not planar and can adopt several conformations. Theoretical and experimental studies consistently show that the most stable conformation for methyl-beta-D-glucopyranoside is the chair form, specifically designated as the ⁴C₁ conformation. acs.orgscispace.com In this arrangement, all bulky substituents, including the hydroxymethyl and hydroxyl groups, occupy equatorial positions, minimizing steric strain.

Experimental analysis via X-ray crystallography on methyl-beta-D-glucopyranoside hemihydrate confirms the ⁴C₁ chair conformation in the solid state. iucr.org However, the study also revealed that the pyranose ring is more puckered in the β-anomer hemihydrate compared to the corresponding α-anomer. iucr.org This increased puckering is reflected in specific geometric parameters, such as the ring-oxygen valence angle (C5-O5-C1), which was determined to be 111.5°. iucr.org

To provide a more precise and quantitative description of the ring's three-dimensional shape, the Cremer and Pople puckering coordinates (Q, θ, and φ) are utilized. acs.org These parameters define the total puckering amplitude (Q) and the specific type of conformation (θ and φ) on a spherical surface. While the ⁴C₁ chair represents the global energy minimum, other higher-energy conformers, such as skew-boats (S) and boats (B), exist as transient intermediates on the conformational energy landscape. acs.orgscispace.com Modern quantum chemistry methods are employed to investigate these subtle conformational dynamics, affirming that pyranoside rings possess a degree of flexibility and are not entirely rigid structures. publichealthtoxicology.com

Stereochemical Aspects of Exocyclic Groups and Their Rotameric Preferences

The conformational landscape of methyl-beta-D-glucopyranoside is further defined by the rotational freedom of its exocyclic groups: the methoxy (B1213986) group at the anomeric carbon (C1) and the hydroxymethyl group at C5. The orientation of the C5-hydroxymethyl group (-CH₂OH) is particularly significant and is typically described by the O5-C5-C6-O6 torsion angle, leading to three stable staggered rotamers: gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg).

In the solid-state crystal structure of this compound, the hydroxymethyl group exclusively adopts the gauche-trans (gt) conformation. iucr.org This preference is stabilized by the specific crystal packing and hydrogen bonding network within the lattice.

In solution, however, the situation is more dynamic, with an equilibrium existing between the different rotamers. Theoretical studies using Density Functional Theory (DFT) on β-D-glucopyranose estimate the populations to be approximately 51% for gt and 48% for gg, with the tg conformer being significantly less populated at around 1%. researchgate.net The solvent environment plays a critical role in modulating this equilibrium. nih.gov For instance, studies on the related compound phenyl β-D-glucopyranoside show a dramatic shift in rotamer populations when moving from the gas phase to solvents like DMSO or water, highlighting the influence of intermolecular interactions. nih.gov In some related glycoside crystals, conformational disorder is observed, where both gg and gt conformers co-exist in the lattice, indicating the very small energy differences between these states. researchgate.netnih.gov

Influence of Hydration on Conformational Equilibria

The presence of a water molecule in the hemihydrate crystal structure has a profound influence on the conformation of methyl-beta-D-glucopyranoside. This influence is primarily exerted through an extensive and well-defined hydrogen-bonding network that is more comprehensive than in the anhydrous form of the α-anomer. iucr.org

In the crystal lattice of the hemihydrate, the water molecules are located on twofold symmetry axes and are four-coordinated. iucr.org They act as crucial nodes in the hydrogen-bonding scheme. The hydrogen bonding is described as consisting of finite chains that originate at the primary alcohol group's hydrogen (O(6)H) and terminate at the pyranose ring oxygen (O5). iucr.org These chains intersect in pairs at the water molecules, creating a stable, interconnected network that rigidly holds the pyranoside molecules in a specific conformation. iucr.org

This ordered hydration structure is directly responsible for stabilizing the observed solid-state conformation, including the increased puckering of the glucopyranose ring and the exclusive adoption of the gauche-trans rotamer for the exocyclic hydroxymethyl group. iucr.org In aqueous solution, by contrast, the water molecules are mobile and form transient hydrogen bonds, allowing the molecule to sample a wider range of conformations. This results in the dynamic equilibrium between the gt and gg rotamers of the hydroxymethyl group, a state not observed in the rigid, hydrated crystal lattice. nih.gov

Computational Modeling of Conformational Dynamics

Computational modeling is an indispensable tool for exploring the complex conformational dynamics of methyl-beta-D-glucopyranoside. Techniques such as molecular mechanics using force fields and quantum mechanics methods like Density Functional Theory (DFT) are widely applied to map the potential energy surface of the molecule. acs.orgscispace.com

These computational approaches allow for the calculation of the relative energies of various conformers, including the stable ⁴C₁ chair and higher-energy boat and skew-boat forms of the pyranose ring. acs.org Furthermore, they can accurately predict the rotational energy barriers and relative stabilities of the exocyclic group rotamers. researchgate.net Energy minimization algorithms are used to locate the lowest energy (most stable) conformations, which can then be validated against experimental data from X-ray crystallography and NMR spectroscopy. scispace.com

Molecular Dynamics (MD) simulations provide deeper insights by modeling the time-dependent behavior of the molecule. core.ac.uk MD simulations can track the motions of atoms over time, revealing the pathways and timescales of transitions between different conformational states. These simulations can explicitly include solvent molecules, making them particularly powerful for studying the influence of hydration on conformational equilibria and dynamics, bridging the gap between the static picture from crystallography and the dynamic reality in solution. The accuracy of these methods is highlighted by the close agreement between DFT-calculated rotamer populations and those determined experimentally by NMR. researchgate.net

Intermolecular Interactions and Self Assembly of Methyl Beta D Glucopyranoside Hemihydrate

Detailed Analysis of Hydrogen Bonding Networks in the Solid State

In the solid state, the crystal structure of methyl-beta-D-glucopyranoside hemihydrate is dominated by an extensive and intricate network of hydrogen bonds. These interactions are the primary determinants of the crystal packing and the relative orientation of the molecules. Theoretical studies using density functional theory (DFT) have been employed to model the molecule and its hydrogen-bonded complexes, providing insights into the energies and vibrational frequencies associated with these bonds. researchgate.netpleiades.online

The stability of the crystal lattice arises from a cooperative network where each molecule participates in multiple hydrogen bonds, acting as both a donor and an acceptor. The hydroxyl groups (O-H) of the glucopyranose ring and the water molecule are the principal participants in this network, creating a robust three-dimensional architecture.

The hemihydrate nature of the crystal means that one water molecule is present for every two molecules of the glycoside. This water molecule is not merely a passive occupant of the crystal lattice; it plays a critical and active role in defining the hydrogen bond topology. It acts as a "hydrogen bond bridge," connecting adjacent glucopyranoside molecules that might otherwise not be able to form direct, strong interactions.

The water molecule participates by both donating and accepting hydrogen bonds, effectively extending the reach and connectivity of the network. This mediation by water molecules is a common and crucial feature in the crystal structures of many carbohydrates and their complexes, including protein-carbohydrate complexes where water-mediated hydrogen bonds are essential for stabilizing the binding interface. nih.govqucosa.deiucr.org In the crystal structure of this compound, the water molecule links different glycoside molecules, creating a cohesive and stable supramolecular assembly.

| Donor Group | Acceptor Group | Typical Distance (Å) | Significance |

|---|---|---|---|

| Glucoside O-H | Glucoside O (hydroxyl or ring) | 2.7 - 2.9 | Direct intermolecular linkage |

| Glucoside O-H | Water Oxygen | 2.6 - 2.8 | Integration of water into the network |

| Water O-H | Glucoside O (hydroxyl or ring) | 2.7 - 3.0 | Water-mediated bridging between glycosides |

The hydrogen bonding pattern in this compound can be better understood through comparison with related structures, such as its anomer, methyl-alpha-D-glucopyranoside. The key structural difference between the α- and β-anomers is the orientation of the methoxy (B1213986) group at the anomeric carbon (C1). nih.gov In the β-anomer, this group is in an equatorial position, while in the α-anomer, it is axial. qucosa.de

Solvent-Solute Interactions in Aqueous and Non-Aqueous Media

The solubility and behavior of methyl-beta-D-glucopyranoside in solution are governed by the principle of "like dissolves like," which is dictated by intermolecular forces. byjus.com

In aqueous media , such as water, the glucoside is readily soluble. This is due to the ability of its numerous hydroxyl (OH) groups to form strong hydrogen bonds with water molecules. byjus.com Water molecules can act as both hydrogen bond donors and acceptors, effectively solvating the polar carbohydrate and integrating it into the water's hydrogen-bonding network. The dissolution process involves the breaking of the hydrogen bonds within the solid crystal lattice and the formation of new, energetically favorable hydrogen bonds between the solute and the solvent. nih.gov

In non-aqueous, non-polar media (e.g., alkanes), the solubility is very low. These solvents lack the ability to form hydrogen bonds and cannot favorably interact with the polar hydroxyl groups of the glucoside. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal is not compensated by the weak van der Waals interactions that would form with a non-polar solvent. nih.gov In some less polar organic solvents that can act as hydrogen bond acceptors (e.g., pyridine), some solubility can be achieved, but the interactions are generally weaker than in water. mdpi.com The methyl group provides a small region of hydrophobicity, but the molecule's character is overwhelmingly dominated by its hydrophilic polyol structure.

Studies on Interactions with Biological Macromolecules as Model Systems

Methyl-beta-D-glucopyranoside serves as a fundamental model for studying how more complex carbohydrates are recognized by proteins, a process central to many biological functions. Lectins, a class of carbohydrate-binding proteins, are often used as the model macromolecule in these studies. nih.gov

Concanavalin A (ConA) is a well-studied lectin that preferentially binds to α-D-mannosides and α-D-glucosides. Theoretical studies have been conducted to understand the binding modes of both methyl-alpha-D-glucopyranoside and methyl-beta-D-glucopyranoside to ConA. nih.gov These computational models predict the likely orientations of the sugar within the lectin's binding site and analyze the stabilizing interactions.

According to these theoretical studies, the more active α-anomer can bind in one primary mode, while the less active β-anomer is predicted to be able to bind in multiple different modes. nih.gov The preferred binding orientation of the β-anomer within the active site is described as being "flipped" or inverted relative to the α-anomer. The difference in binding affinity is attributed not to simple steric hindrance, but to the ability to form more optimal hydrogen bonds and favorable hydrophobic interactions in the case of the α-anomer. nih.gov These theoretical models provide a molecular basis for the experimentally observed binding preferences of ConA.

| Interaction Type | Description | Relevance to Binding Affinity |

|---|---|---|

| Hydrogen Bonding | Interactions between the sugar's hydroxyl groups and amino acid residues (e.g., Asp, Asn) in the lectin's binding site. nih.govnih.gov | Crucial for specificity and stability. The optimal geometry of H-bonds for the α-anomer contributes to its higher affinity. nih.gov |

| Hydrophobic Interactions | Non-polar interactions, potentially involving the methyl aglycone and specific C-H groups of the pyranose ring with aromatic amino acid residues in the binding pocket. | Contributes to binding energy and may influence the orientation of the glycoside in the active site. nih.gov |

| van der Waals Contacts | General shape complementarity between the sugar and the binding pocket. nih.gov | Ensures a snug fit, maximizing favorable contacts and overall binding affinity. |

While hydrogen bonding is the hallmark of carbohydrate recognition, hydrophobic interactions are increasingly recognized as significant contributors to the binding affinity and specificity. nih.govnih.gov In the context of lectin-glycoside binding, hydrophobic interactions can arise from contacts between the less polar faces of the carbohydrate ring (the C-H bonds) and non-polar or aromatic amino acid side chains (e.g., Tryptophan, Tyrosine, Phenylalanine) within the protein's binding site. nih.gov

For methyl-beta-D-glucopyranoside, the methyl group at the anomeric position provides an additional hydrophobic moiety. Theoretical studies on ConA binding suggest that such hydrophobic interactions, in addition to hydrogen bonding, play a role in the differential binding affinity between the α and β anomers. nih.gov In other enzyme systems, such as glycosidases, hydrophobic interactions between substituents on a glycoside and the protein have been shown to act as a "hydrophobic zipper," contributing significantly to the conformational stabilization of the protein-ligand complex. nih.gov This indicates that even for highly polar molecules like glycosides, a combination of directed hydrogen bonds and less-directional hydrophobic forces is essential for effective molecular recognition.

Chemical Reactivity and Mechanistic Studies Involving Methyl Beta D Glucopyranoside Hemihydrate

Glycosidic Bond Stability and Hydrolysis Mechanisms

The glycosidic bond in methyl-beta-D-glucopyranoside, which links the methyl group to the glucose unit, is the primary site of hydrolytic reactions. The stability of this bond is influenced by factors such as pH and the presence of catalysts. While stable under neutral or basic conditions, the bond is susceptible to cleavage under acidic conditions or through enzymatic catalysis.

Acid-catalyzed hydrolysis proceeds via protonation of the glycosidic oxygen, followed by the departure of methanol to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by water to yield glucose. The conformation of the sugar ring can influence the rate of hydrolysis; for instance, model compounds constrained to a reactive conformation hydrolyze significantly faster than those in the stable ⁴C₁ chair conformation. researchgate.net

Enzymatic hydrolysis represents a far more efficient pathway for glycosidic bond cleavage. For example, the enzyme sweet almond beta-glucosidase, a family 1 glycohydrolase, catalyzes the hydrolysis of methyl-beta-D-glucopyranoside at a rate approximately 4 x 10¹⁵ times faster than the spontaneous, uncatalyzed reaction at 25°C. researchgate.netnih.gov The mechanism involves a stepwise process beginning with a pre-equilibrium protonation of the glycosidic oxygen by an acidic residue in the enzyme's active site. researchgate.netnih.gov This is followed by the rate-limiting cleavage of the glycosidic bond, assisted by a nucleophilic residue, leading to the formation of a glycosyl-enzyme intermediate, which is subsequently hydrolyzed to release glucose. nih.gov The significant rate enhancement is largely attributed to the stabilization of the protonated glucoside within the enzyme's active site, likely through ionic interactions. researchgate.netnih.gov

| Condition | Catalyst | Relative Rate Enhancement | Key Mechanistic Feature |

|---|---|---|---|

| Spontaneous (25°C) | None (Water) | 1 | Slow, uncatalyzed nucleophilic attack by water. |

| Enzyme-Catalyzed (25°C) | Sweet Almond beta-glucosidase | ~4 x 10¹⁵ | Stepwise mechanism with stabilization of a protonated intermediate. researchgate.netnih.gov |

Oxidative Degradation Pathways and Radical Reactions

Methyl-beta-D-glucopyranoside is frequently used as a model compound to study the oxidative degradation of carbohydrates, particularly cellulose, in processes like oxygen delignification in the pulp and paper industry. tandfonline.commedchemexpress.com These degradation pathways often involve highly reactive radical species.

In the context of lignocellulosic materials, the primary species responsible for the degradation of carbohydrates is the hydroxyl radical (•OH). tandfonline.com Studies using methyl-beta-D-glucopyranoside as a model for the cellulose backbone have shown that hydroxyl radicals attack the glycosidic linkage. tandfonline.com This leads to the cleavage of the bond and the displacement of D-glucose. tandfonline.com Once the glycosidic bond is broken, the resulting reducing carbohydrates can undergo a series of further reactions, forming products such as aldonic acids and smaller aldoses. tandfonline.com

Radical cations of the sugar can also be formed through processes like gas-phase intercluster thiyl-radical induced C-H bond homolysis. nih.gov This method has been used to selectively form sugar C2-radical cations of methyl D-glucopyranosides, allowing for the study of their specific cleavage reactions. nih.gov

To investigate the specific role of hydroxyl radicals, experiments are often conducted where these radicals are generated photochemically, for instance, by the UV irradiation of hydrogen peroxide. tandfonline.com When methyl-beta-D-glucopyranoside is reacted with these photochemically generated hydroxyl radicals, it undergoes degradation primarily through a substitution reaction at the glycosidic linkage. tandfonline.com This reaction effectively displaces D-glucose, confirming that hydroxyl radicals are a key agent in the cleavage of glycosidic bonds during oxidative processes. tandfonline.com Control experiments have established that no significant reaction occurs in the absence of UV light, confirming the role of the photochemically generated radicals. tandfonline.com

Enzymatic Biotransformations and Regioselective Functionalization

Enzymes offer a powerful tool for the specific and selective modification of carbohydrate structures like methyl-beta-D-glucopyranoside under mild conditions. These biotransformations allow for regioselective functionalization, where reactions are directed to a particular position on the sugar ring, which is often challenging to achieve with conventional chemical methods.

Enzymatic glycosylation, specifically transglucosylation, can be used to synthesize more complex carbohydrates. In this process, a glycosidase enzyme, under specific conditions (e.g., low water content, high substrate concentration), transfers the glucose moiety from methyl-beta-D-glucopyranoside to another acceptor molecule instead of water.

Regioselective acylation of protected glucosides has been demonstrated using various catalysts. For example, treatment of octyl 6-O-methyl-β-d-glucopyranoside with isobutyric anhydride in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst can lead to highly regioselective acylation at the 3-O-position. researchgate.net Similarly, organocatalysts have been developed that show remarkable chemo- and regioselectivity, favoring acylation of the secondary hydroxyl group at the C-4 position even in the presence of a free primary hydroxyl at C-6. researchgate.net

A notable application of biotransformation is the synthesis of long-chain alkyl glucosides, which are valuable non-ionic surfactants. Using the cell-bound β-glucosidase of the yeast Pichia etchellsii, methyl-beta-D-glucopyranoside can serve as a glucose donor in a transglucosylation reaction with various fatty alcohols. nih.gov This process has been used to successfully synthesize n-hexyl, n-octyl, n-decanyl, and n-dodecyl glucosides. nih.gov

The reaction conditions can be optimized to favor the synthesis (transglucosylation) over the competing hydrolysis reaction. For the synthesis of octyl glucoside, optimized conditions of 8% water content and 100mM of methyl-beta-D-glucopyranoside resulted in a conversion of approximately 60%. nih.gov

Pichia etchellsii| Alkyl Glucoside Product | Fatty Alcohol Reactant | Maximum Yield (%) |

|---|---|---|

| Octyl-β-D-glucopyranoside | n-octanol | ~60 nih.gov |

| Decyl-β-D-glucopyranoside | n-decanol | 27 nih.gov |

| Dodecyl-β-D-glucopyranoside | n-dodecanol | 13 nih.gov |

Specificity of Glycosidases in Glucoside Hydrolysis and Transglycosylation

Methyl-beta-D-glucopyranoside serves as a crucial substrate for investigating the specificity of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds. The interaction between this simple glucoside and various glycosidases provides insight into the mechanisms of both hydrolysis (bond cleavage with the addition of water) and transglycosylation (transfer of the glucosyl group to an acceptor other than water).

Sweet almond β-glucosidase, a retaining family 1 glycohydrolase, demonstrates remarkable efficiency in hydrolyzing Methyl-beta-D-glucopyranoside. nih.gov The enzyme-catalyzed hydrolysis is approximately 4 x 10¹⁵ times faster than the spontaneous, uncatalyzed reaction at 25°C. nih.gov The mechanism for this rate enhancement is believed to be stepwise, initiated by a pre-equilibrium protonation of the glycosidic oxygen of the substrate once it is bound to the enzyme. This is followed by the rate-limiting step of cleaving the glycosidic bond. nih.gov A significant portion of the enzymatic efficiency is attributed to the stabilization of the protonated glucoside, likely through ionic interactions within the enzyme's active site. nih.gov

Human cytosolic β-glucosidase (hCBG) is another relevant enzyme, noted for its broad specificity in hydrolyzing β-glycosylated foreign compounds (xenobiotics) and glucosylceramides. nih.gov Studies on enzymes like hCBG have shown that substrate preference can be influenced by the nature of the aglycone (the non-sugar portion). For instance, flat, aromatic structures are often favored over aliphatic ones, indicating that the enzyme's active site has specific stereochemical and electronic requirements. nih.gov

The specificity of these enzymes is a key area of research, as it underpins their biological roles and potential therapeutic applications. Probing this specificity often involves using modified substrates, such as monodeoxy or mono-O-methyl derivatives of glucosides, to map the critical interactions between the substrate's hydroxyl groups and the enzyme's active site.

| Enzyme | Family | Action on Methyl-β-D-glucopyranoside | Mechanistic Details |

|---|---|---|---|

| Sweet Almond β-glucosidase | GH1 | Highly efficient hydrolysis | Stepwise mechanism involving protonation of the glycosidic oxygen followed by rate-limiting bond cleavage. nih.gov |

| Human Cytosolic β-glucosidase (hCBG) | GH1 (Klotho-related) | Hydrolysis (as part of broad specificity) | Acts on a wide range of β-glycosides, particularly those with hydrophobic or aromatic aglycones. nih.gov |

Thermal Degradation Mechanisms: A Theoretical Perspective

Theoretical studies on the thermal degradation of Methyl-beta-D-glucopyranoside in the absence of solvents or catalysts provide a fundamental understanding of biomass pyrolysis. When heated, it undergoes a transglycosylation reaction to yield a significant amount of Levoglucosan (1,6-anhydro-β-D-glucopyranose). acs.org Computational studies using methods like MP4//DFT(B3LYP) have elucidated the likely reaction mechanism, ruling out a simple homolytic cleavage of the glycosidic bond. acs.orgnih.gov

The proposed mechanism involves two main steps:

Conformational Change : The first step is a conformational change of the pyranose ring from the more stable chair conformation (⁴C₁) to a less stable one (¹C₄). acs.orgnih.gov

Intramolecular Substitution : The second step is an intramolecular nucleophilic substitution (Sₙi) at the anomeric carbon (C1). The hydroxyl group at C6 acts as the nucleophile, attacking C1 and displacing the methoxy (B1213986) group. This occurs in a single, concerted step without the formation of an oxacarbenium ion intermediate, although the transition state shares electronic characteristics with such an ion. acs.orgnih.gov

The calculated activation energy for this unimolecular pathway is significantly lower than the energy required to simply break the C1-O1 bond, supporting the concerted ionic mechanism over direct homolysis. acs.orgnih.gov Studies also indicate that a bimolecular reaction, where a hydroxyl group from a second Methyl-beta-D-glucopyranoside molecule assists in proton transfer, can also occur with an even lower activation energy. acs.org

Derivatization Reactions for Probing Structure-Reactivity Relationships

Common derivatization reactions include:

Acetylation : The hydroxyl groups can be converted to acetate esters using reagents like acetic anhydride in pyridine. This is often done to protect the hydroxyl groups during other synthetic steps. For example, 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside can be prepared in this manner, and the methodology is applicable to the β-anomer. mdpi.com

Benzoylation : Similar to acetylation, benzoyl groups can be added using benzoyl chloride in pyridine. This derivatization can be used to facilitate the chromatographic separation of isomers. nih.gov

Alkylation : The hydroxyl groups can be converted to ethers. For instance, 4-O-methylation is used to create model compounds that more closely resemble the chemical behavior of the β-1,4-glycosidically linked glucose units found in cellulose. researchgate.net

Acetal Formation : Reactions with alkyl vinyl ethers can form mixed acetals at the hydroxyl groups. acs.org

These derivatization strategies allow for a systematic study of structure-reactivity relationships. By comparing the reaction outcomes of the parent glucoside with its various derivatives, chemists can deduce the electronic and steric influence of each functional group on the molecule's behavior.

| Reaction Type | Typical Reagents | Purpose/Application |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Protection of hydroxyl groups; altering solubility. mdpi.com |

| Benzoylation | Benzoyl chloride, pyridine, DMAP | Protection of hydroxyl groups; aiding in chromatographic separation. nih.gov |

| Methylation | Methyl iodide, silver oxide | Probing the role of specific hydroxyl groups; creating cellulose model compounds. researchgate.net |

| Mixed Acetal Formation | Alkyl vinyl ethers | Protection of hydroxyl groups with acid-labile groups. acs.org |

Methyl Beta D Glucopyranoside Hemihydrate As a Model Compound and Chiral Scaffold in Research

Applications in Carbohydrate Interaction Studies

Methyl-beta-D-glucopyranoside is extensively used as a model compound to investigate the intricacies of carbohydrate interactions with other molecules, particularly proteins. Its structural similarity to the pyranose ring of glucose allows it to mimic natural substrates, providing a stable and non-reducing end for analysis. fiveable.mechemimpex.com This stability is crucial for accurately studying the binding events and molecular recognition processes that are fundamental to many biological functions.

Researchers have utilized this compound in conjunction with artificial receptors to gain deeper insights into the non-covalent interactions that govern carbohydrate recognition. nih.gov By analyzing the crystal structures of complexes formed between methyl-beta-D-glucopyranoside and these receptors, scientists can elucidate the specific hydrogen bonding and other forces at play. nih.gov Such studies are instrumental in understanding the molecular basis of how biological systems recognize and bind to carbohydrates, a process vital for everything from cell signaling to immune responses.

Utility as a Chiral Building Block in Organic Synthesis

The inherent chirality of methyl-beta-D-glucopyranoside hemihydrate makes it a valuable starting material in organic synthesis for the creation of complex chiral molecules. guidechem.comchemimpex.com Its well-defined stereochemistry provides a scaffold upon which chemists can build, ensuring the correct spatial arrangement of atoms in the final product. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety.

The synthesis of various glycosides and glycoconjugates often employs methyl-beta-D-glucopyranoside as a foundational building block. guidechem.comnih.gov Its hydroxyl groups can be selectively modified, allowing for the attachment of other molecules at specific positions. This controlled approach enables the construction of intricate carbohydrate structures and derivatives with desired properties and functionalities.

Role in Biocatalysis Research for Glycoside Synthesis

In the field of biocatalysis, methyl-beta-D-glucopyranoside serves as a model glycosyl acceptor in enzymatic glycosylation reactions. medchemexpress.com Enzymes, such as β-glucosidases, can catalyze the transfer of a glycosyl group from a donor to the hydroxyl groups of methyl-beta-D-glucopyranoside, forming new glycosidic bonds. medchemexpress.comresearchgate.net This enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis methods.

This methodology is particularly useful for the efficient preparation of medicinal glycosides. medchemexpress.com For instance, it can be used in the synthesis of biologically active derivatives like 6-O-caffeoyl glucoside. medchemexpress.com By using enzymes, researchers can achieve high yields and specific stereochemical outcomes, which are often difficult to obtain through conventional chemical synthesis. The use of genetically engineered glycosidases, known as glycosynthases, further enhances the efficiency of these reactions by preventing the hydrolysis of the newly formed product. nih.gov

Development of Fluorescently Labeled Glucoside Derivatives

Methyl-beta-D-glucopyranoside and its derivatives are utilized in the development of fluorescent probes for detecting and quantifying enzyme activity. nih.govlabshake.com By attaching a fluorescent molecule, such as 4-methylumbelliferyl, to the glucoside, a fluorogenic substrate is created. medchemexpress.com In the presence of a specific enzyme, like β-glucosidase, the glycosidic bond is cleaved, releasing the fluorescent compound and causing a measurable increase in fluorescence. labshake.commedchemexpress.com

These fluorescently labeled derivatives serve as sensitive tools for assaying enzyme activity in various biological samples. medchemexpress.com For example, oxidized derivatives of methyl-beta-D-glucopyranoside can be labeled with carbonyl-selective fluorescence markers to determine minute amounts of carbonyl groups in polysaccharides like cellulose. nih.govresearchgate.net This technique is valuable in studying the degradation and modification of carbohydrates in different industrial and biological processes.

Insights into Plant Carbohydrate Metabolism and Localization (e.g., Geum montanum L.)

Studies on the alpine herb Geum montanum L. have revealed that methyl-beta-D-glucopyranoside is a major soluble carbohydrate that accumulates in its leaves. oup.comnih.gov Research has shown that this compound can account for up to 20% of the soluble carbohydrates in aged, overwintering leaves. nih.govresearchgate.net

Further investigations using 13C-labeled substrates have elucidated the synthesis and localization of methyl-beta-D-glucopyranoside within the plant's cells. oup.comnih.gov It is synthesized in the cytosol from glucose and methanol and is subsequently stored in the vacuole. oup.comnih.gov This accumulation is particularly prominent in members of the Rosaceae family. nih.govresearchgate.net The synthesis of methyl-beta-D-glucopyranoside is thought to play a role in reducing the cytoplasmic accumulation of methanol and its byproducts. nih.govresearchgate.net The biotransformation of glucosides by organisms like Pichia etchellsii to produce higher chain alkyl glucosides has also been observed, with methyl-beta-D-glucopyranoside being a key compound in this process. quimigen.pt

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings |

| Carbohydrate Interaction Studies | Model compound for studying protein-carbohydrate interactions. | Elucidates non-covalent interactions and molecular recognition processes. nih.gov |

| Organic Synthesis | Chiral building block for synthesizing complex molecules. | Provides a stereochemical scaffold for creating glycosides and glycoconjugates. guidechem.comnih.gov |

| Biocatalysis | Model glycosyl acceptor in enzymatic glycoside synthesis. | Enables efficient and selective synthesis of medicinal glycosides. medchemexpress.com |

| Enzyme Assays | Precursor for fluorescently labeled glucoside derivatives. | Creates sensitive probes for detecting β-glucosidase activity. labshake.commedchemexpress.com |

| Plant Metabolism | Major soluble carbohydrate in Geum montanum L. | Synthesized in the cytosol and stored in the vacuole, potentially for detoxification. oup.comnih.gov |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and intrinsic properties of methyl-β-D-glucopyranoside. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) methods have been employed to investigate the structural and thermodynamic properties of methyl-β-D-glucopyranoside and its derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 3-21G, are utilized to optimize the molecular geometry and calculate thermodynamic parameters. semanticscholar.org These studies help in understanding the molecule's stability and electronic properties. For instance, computational studies on related methyl α-D-glucopyranoside derivatives have used DFT to explore their structural and thermodynamic properties. banglajol.info

The application of these quantum mechanical methods allows for the calculation of various properties, including electronic energy, enthalpy, and Gibbs free energy, which can predict the thermodynamic favorability of different conformations. semanticscholar.org While specific studies on the hemihydrate form are less common, the principles from anhydrous calculations provide a strong theoretical basis for understanding its behavior.

Theoretical calculations are crucial for interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shielding constants. Methods like Gauge-Including Atomic Orbital (GIAO) NMR calculations at the DFT and second-order Møller–Plesset perturbation theory (MP2) levels can provide accurate predictions of chemical shifts. nih.gov Although detailed studies specifically on methyl-β-D-glucopyranoside hemihydrate are not extensively documented, the computational methodologies are well-established for carbohydrate structures. For example, DFT-based approaches have been successfully used to predict the spectroscopic features of related glucopyranoside esters. semanticscholar.org These theoretical predictions are invaluable for assigning experimental NMR spectra and for gaining a deeper understanding of the electronic environment of the nuclei within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like methyl-β-D-glucopyranoside in different environments. nih.gov These simulations provide insights into the dynamic behavior of the molecule, including the flexibility of the pyranose ring and the orientation of its substituents. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key approach to elucidating the mechanisms of chemical reactions involving methyl-β-D-glucopyranoside, including hydrolysis and thermal degradation. ebi.ac.uk Theoretical studies can map out the potential energy surface of a reaction, identifying the transition states and intermediates, which are often difficult to characterize experimentally. nih.gov

For example, the thermal conversion of methyl-β-D-glucoside to levoglucosan has been studied using a combination of DFT and MP4 methods. ebi.ac.uk These calculations revealed a multi-step mechanism involving a conformational change of the reactant followed by an intramolecular nucleophilic substitution. ebi.ac.uk Similarly, the acid-catalyzed hydrolysis of methyl β-glucopyranosides has been investigated to determine the structure of the transition states. acs.org Such studies provide detailed insights into the reaction pathways and the factors that influence the reaction rates.

| Reaction Studied | Computational Method | Key Findings |

| Thermal degradation to levoglucosan | MP4//DFT(B3LYP) | Involves a conformational change from 4C1 to 1C4 followed by intramolecular nucleophilic substitution. ebi.ac.uk |

| Acid-catalyzed hydrolysis | N/A | Characterization of transition state structures. acs.org |

Theoretical Prediction of Intermolecular Binding Modes

Understanding how methyl-β-D-glucopyranoside interacts with other molecules, such as proteins, is crucial for its biological applications. Theoretical methods are used to predict and analyze these intermolecular binding modes. nih.gov

Theoretical studies have been conducted on the binding of methyl-β-D-glucopyranoside to proteins like concanavalin A. nih.gov These studies predict that methyl-β-D-glucopyranoside can bind to the protein in multiple modes. nih.gov The most favorable binding mode involves a flipped or inverted orientation in the active site compared to its alpha anomer. nih.gov These theoretical models help to explain experimental observations from NMR and other binding studies and suggest that the binding affinity is influenced by the formation of hydrogen bonds and hydrophobic interactions. nih.gov

Future Directions and Emerging Research Avenues for Methyl Beta D Glucopyranoside Hemihydrate Research

Integration of Advanced Hybrid Experimental-Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for deepening the understanding of Methyl-beta-D-glucopyranoside and its interactions. Future research will increasingly rely on this integrated approach to dissect complex molecular behaviors that are difficult to observe through experiments alone.

Detailed Research Findings: Recent studies have begun to combine experimental techniques like infrared (IR) and vibrational circular dichroism (VCD) spectroscopy with theoretical calculations to explore the conformational landscapes of glucopyranosides in solution. nih.gov For instance, a combined experimental and theoretical approach was used to investigate the conformations of phenyl β-D-glucopyranoside, a structurally related compound, in different solvents. nih.gov Similar methodologies, such as ab initio molecular dynamics (AIMD) simulations, can be applied to Methyl-beta-D-glucopyranoside hemihydrate to provide a detailed, atomistic-level understanding of its solvation dynamics and conformational preferences in aqueous environments. nih.gov

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are also being used to investigate the reactivity and binding of glucopyranoside derivatives. jcchems.com These studies calculate properties such as HOMO-LUMO energy gaps, binding energies, and interaction characteristics with target proteins. jcchems.com Applying these integrated methods to Methyl-beta-D-glucopyranoside can predict its behavior in complex biological systems, guiding the design of new experiments. For example, theoretical studies on the thermal degradation of Methyl-beta-D-glucoside have elucidated plausible reaction mechanisms, ruling out certain pathways like direct homolysis and confirming the role of conformational changes. ebi.ac.uk

Interactive Data Table: Computational Methodologies in Glycoside Research

| Methodology | Application to Methyl-beta-D-glucopyranoside | Potential Insights | Relevant Findings on Related Compounds |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. | Understanding glycosidic bond stability and reaction pathways. | HOMO-LUMO gaps calculated for acylated methyl α-D-glucopyranoside derivatives. jcchems.com |

| Molecular Dynamics (MD) Simulations | Simulating conformational dynamics in solution and interactions with biomolecules. | Predicting binding modes to enzymes and receptors. | Used to assess the stability of glucopyranoside derivatives docked with target proteins. |

| Vibrational Circular Dichroism (VCD) Spectroscopy + AIMD | Mapping the conformational landscape in different solvent environments. | Detailed understanding of solvation and hydrogen bonding networks. | Applied to study phenyl β-D-glucopyranoside and gastrodin in solution. nih.gov |

Exploration of Novel Biotransformation Pathways

Biotransformation, using whole cells or isolated enzymes, presents a green and highly specific alternative to traditional chemical synthesis for modifying glycosides. Methyl-beta-D-glucopyranoside is an excellent starting material for enzymatic synthesis due to its role as a model glycosyl acceptor. medchemexpress.com Future research will focus on discovering and engineering novel enzymes to create a diverse array of valuable glycosidic compounds.

Detailed Research Findings: The use of β-glucosidases for transglycosylation reactions with Methyl-beta-D-glucopyranoside as a donor has been demonstrated. In one study, the whole-cell β-glucosidase from the yeast Pichia etchellsii was used to synthesize long-chain alkyl glucosides, which are commercially important surfactants. nih.govdntb.gov.ua The process involved reacting Methyl-beta-D-glucopyranoside with various fatty alcohols (n-hexanol, n-octanol, n-decanol, and n-dodecanol). nih.gov This work highlights the potential for using microbial catalysts to convert a simple glucoside into higher-value products. nih.gov

Future explorations will likely involve screening for novel glycosyltransferases and β-glucosidases from diverse microbial sources with unique substrate specificities. researchgate.net Enzyme engineering and directed evolution could further tailor these biocatalysts to accept Methyl-beta-D-glucopyranoside and a wider range of acceptor molecules, enabling the synthesis of complex glycoconjugates, including medicinally relevant compounds like salidroside and robustaside B. medchemexpress.comresearchgate.net The enzymatic synthesis of natural glycophenolics through the caffeoylation of Methyl-beta-D-glucopyranoside is another promising research direction. glpbio.com

Interactive Data Table: Enzymatic Synthesis Using Methyl-beta-D-glucopyranoside

| Enzyme/Organism | Reaction Type | Acceptor Molecule | Product | Reported Yield |

|---|---|---|---|---|

| β-glucosidase (Pichia etchellsii) | Transglucosylation | n-Octanol | Octyl-β-D-glucopyranoside | ~60% conversion nih.gov |

| β-glucosidase (Pichia etchellsii) | Transglucosylation | n-Decanol | Decyl-β-D-glucopyranoside | ~27% yield nih.gov |

| β-glucosidase (Pichia etchellsii) | Transglucosylation | n-Dodecanol | Dodecyl-β-D-glucopyranoside | ~13% yield nih.gov |

| Lipozyme TL IM | Acylation | Caffeic acid esters | 6-O-caffeoyl glucoside | Qualitatively described medchemexpress.com |

Design of Next-Generation Glycoside Probes and Scaffolds

The well-defined structure of Methyl-beta-D-glucopyranoside makes it an ideal scaffold for the synthesis of molecular probes to study carbohydrate-protein interactions, cellular imaging, and enzyme activity. Future work will focus on creating more sophisticated probes with enhanced sensitivity and functionality.

Detailed Research Findings: Methyl-beta-D-glucopyranoside and its derivatives have been used as substrates for creating labeled compounds. For example, oxidized derivatives of methyl 4-O-methyl-beta-D-glucopyranoside were synthesized to serve as substrates for fluorescence labeling reactions. nih.gov These oxidized compounds, containing aldehyde or keto groups, were reacted with a carbonyl-selective fluorescent marker. nih.gov This approach provides a model for developing methods to detect and quantify carbonyl groups in complex polysaccharides like cellulose. nih.gov

Building on this, future research can incorporate a wider range of functionalities onto the Methyl-beta-D-glucopyranoside scaffold. This includes:

Fluorophores: Attaching environmentally sensitive dyes to monitor binding events in real-time.

Photo-crosslinkers: To covalently trap and identify binding partners (e.g., carbohydrate-binding proteins) in complex biological samples.

Bio-orthogonal handles: Such as azides or alkynes, to allow for specific chemical ligation to other molecules in a biological setting using click chemistry.

The synthesis of such probes will enable researchers to investigate the roles of glucose transporters, lectins, and glycosidases with greater precision, providing critical tools for chemical biology and drug discovery.

Addressing Unresolved Questions in Glycosidic Bond Reactivity

Despite being one of the most fundamental linkages in biology, the reactivity of the glycosidic bond is still the subject of intense research. Methyl-beta-D-glucopyranoside serves as a non-reducing model substrate, allowing for the study of the glycosidic bond's stability and cleavage mechanisms in isolation. fiveable.me

Detailed Research Findings: Studies on the alkaline hydrolysis of various methyl glycopyranosides, including the alpha and beta anomers of glucose, have revealed key mechanistic details. The reactivity is significantly influenced by the stereochemistry at the anomeric center and adjacent carbons. scispace.com Specifically, glycosides with a trans relationship between the aglycone (the methyl group) and the C2-hydroxyl group, such as Methyl-beta-D-glucopyranoside, react much faster under alkaline conditions. scispace.com This is attributed to a mechanism involving the formation of a highly reactive 1,2-anhydrosugar intermediate. scispace.com

Conversely, recent investigations into chemical glycosylations have uncovered an alternative pathway involving the direct activation and exchange of unactivated glycosidic C-O bonds, a process that can compete with the desired glycosylation reaction. nih.gov A combined computational and experimental study provided evidence that this exchange can occur through the direct insertion of a weakly coordinated dioxolenium ion into an existing glycosidic bond. nih.gov

Future research using Methyl-beta-D-glucopyranoside as a model will aim to:

Further elucidate the transition states of enzymatic and chemical glycosidic bond cleavage using advanced spectroscopic and computational tools.

Investigate the role of the surrounding solvent environment and neighboring functional groups in modulating the bond's reactivity.

Explore novel catalytic systems, such as synthetic mimics of lytic polysaccharide monooxygenases (LPMOs), which utilize oxidative mechanisms to cleave glycosidic bonds, a departure from traditional hydrolytic pathways. nih.gov

Understanding these fundamental aspects of reactivity is crucial for improving the efficiency of chemical and enzymatic glycoside synthesis and for designing stable glycoconjugates and potent glycosidase inhibitors.

Q & A

Q. How are conflicting NMR signals resolved in structurally complex Methyl-beta-D-glucopyranoside derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.